2,6-Dimethyltetraline

Description

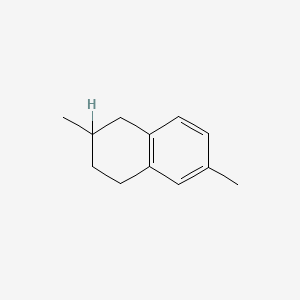

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h3,5,7,10H,4,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRBFZCGSZKZTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60335007, DTXSID20871193 | |

| Record name | 2,6-DIMETHYLTETRALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7524-63-2 | |

| Record name | 2,6-DIMETHYLTETRALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Regioselective Pathways for 2,6 Dimethyltetraline

Novel Regioselective Synthesis Routes to 2,6-Dimethyltetraline

The developed process is advantageous because it yields 2,6-DMT as the sole isomer, thereby eliminating the need for complex isomerization or purification steps that are common in other established processes. acs.orgacs.orgresearchgate.net This high selectivity is a cornerstone of the methodology, ensuring a direct and pure pathway to the target compound. acs.org

The synthesis is a three-step sequence starting from commercially available materials: 4-bromotoluene (B49008) and 3-methyl-3-buten-1-ol. acs.orgacs.orgresearchgate.net The sequence involves a palladium-catalyzed coupling reaction, a catalytic reduction of the resulting products, and a final acid-catalyzed cyclization to form the tetraline ring. acs.orgacs.org

The initial step is a Heck reaction between 4-bromotoluene and 3-methyl-3-buten-1-ol. acs.org This palladium-catalyzed C-C coupling is known for its high regioselectivity when using 1,1-disubstituted alkenes, yielding substitution products almost exclusively at the terminal carbon. acs.org The reaction produces a mixture of para-aryl and terminally substituted products, primarily a blend of olefins and an aldehyde, with a typical olefin-to-aldehyde ratio of about 3:2. acs.orgacs.org The aldehyde is believed to form from an enol isomer generated through an in-situ, Pd-catalyzed isomerization of the double bond. acs.orgacs.org

Following the Heck reaction, the mixture of olefinic and aldehydic coupling products is subjected to catalytic reduction without the need for prior separation. acs.orgacs.org This step converts the entire mixture into the key alcohol intermediate, 3-methyl-4-(p-tolyl)-1-butanol. acs.org The reduction can be effectively achieved through catalytic hydrogenation using a Pd catalyst under hydrogen gas pressure; higher pressure leads to higher yields. acs.orgacs.org Alternatively, the components of the mixture can be reduced separately: the olefin portion yields the target alcohol in 90% yield via Pd-catalyzed hydrogenation at room temperature, while the aldehyde can be reduced using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) to produce the same alcohol in 75% yield. acs.orgacs.org

The final step is the acid-catalyzed cyclization of the 3-methyl-4-(p-tolyl)-1-butanol intermediate. acs.org This intramolecular Friedel-Crafts alkylation closes the ring to form this compound. acs.org A variety of acids can be used for this transformation, with studies showing that solid acids are particularly effective. acs.org Solid acids, such as the sulfonic acid resin Amberlyst 15, are advantageous as they can be easily separated from the reaction mixture for reuse and can minimize methyl group migration. acs.org The reaction conditions, particularly temperature, can be adjusted to influence the final product; for instance, microwave-assisted alkylation at 150°C can yield 85% 2,6-DMT in just 10 minutes, whereas higher temperatures (250°C) can shift the major product to 2,6-dimethylnaphthalene (B47086) (2,6-DMN). acs.org

The primary advantage of this multi-step synthesis is its exceptional isomer selectivity. acs.org The process is designed to produce 2,6-DMT as the only regioisomer, which circumvents the significant challenge of separating the desired 2,6-isomer from other dimethylnaphthalene isomers, a common issue in alternative synthetic routes. acs.org The efficiency of the final cyclization step has been analyzed using various solid acid catalysts, demonstrating good to excellent yields of 2,6-DMT. acs.org

The table below presents the results of the intramolecular Friedel-Crafts alkylation of the alcohol intermediate using different solid acids, highlighting the yield of this compound (2,6-DMT) and the formation of 2,6-Dimethylnaphthalene (2,6-DMN) as a byproduct under specific conditions.

| Entry | Solid Acid Catalyst | Yield of 2,6-DMT (%) | Yield of 2,6-DMN (%) | Total Yield (%) |

|---|---|---|---|---|

| 1 | Amberlyst 15 | 85 | 2 | 87 |

| 2 | Acid Zeolite | 56 | 12 | 68 |

| 3 | Nafion NR50 | 50 | 25 | 75 |

| 4 | Nafion SAC-13 | 45 | 30 | 75 |

Data sourced from studies on the intramolecular Friedel-Crafts alkylation of 3-methyl-4-(p-tolyl)-1-butanol in chlorobenzene (B131634) at 200°C for 2 hours in a pressure tube. acs.org

Multi-step Reaction Sequences for this compound Production

Isomerization Studies Involving this compound and Related Dimethylnaphthalene Species

The production of pure 2,6-dimethylnaphthalene (2,6-DMN) is challenging because its isomers are often co-produced and are difficult to separate. acs.org The ten DMN isomers can be grouped into four "triads" based on the migration chemistry of their methyl groups. nacatsoc.org For instance, the 2,6-triad includes the 1,5-, 1,6-, and 2,6-DMN isomers. nacatsoc.org While isomerization within a triad (B1167595) is relatively facile over an acid catalyst, the interconversion of isomers between different triads is significantly more difficult. nacatsoc.orggoogleapis.com

A key finding in this area is that the difficulty of inter-triad methyl group migration can be overcome by first hydrogenating the dimethylnaphthalene mixture. nacatsoc.org By saturating at least one of the aromatic rings to form dimethyltetralins (DMTs), the positional shifts of the methyl groups become much easier. nacatsoc.org This makes DMTs, including this compound, crucial intermediates in processes designed to maximize 2,6-DMN yield from a mixture of isomers. nacatsoc.orgresearchgate.net A DMN mixture can be hydroisomerized to a DMT mixture, where the less-desired isomers are more readily converted to the 2,6-DMT configuration, which can then be dehydrogenated to produce the final, highly pure 2,6-DMN. nacatsoc.org

Intra-triad Isomerization Kinetics of Dimethyltetraline

The isomerization of dimethyltetraline (DMT) isomers within the same triad, such as the interconversion between 1,5-DMT, 1,6-DMT, and 2,6-DMT (all belonging to the 2,6-triad), is a critical aspect of maximizing the yield of the desired this compound. While specific kinetic data such as rate constants and activation energies for the intra-triad isomerization of dimethyltetraline are not extensively detailed in the available literature, the principles can be inferred from studies on the closely related dimethylnaphthalene (DMN) isomerization.

The isomerization is understood to proceed via a series of methyl group migrations. For instance, the conversion of 1,5-DMT to 2,6-DMT likely occurs through an intermediate, 1,6-DMT. These reactions are typically catalyzed by solid acids, such as zeolites. The kinetics of these processes are influenced by the stability of the carbocation intermediates formed during the methyl shifts. The pore structure and acidity of the catalyst play a significant role in determining the rates of these isomerization steps.

Inter-triad Isomerization Mechanisms of Dimethyltetraline

Inter-triad isomerization involves the conversion of a dimethyltetraline isomer from one triad to another, for example, from the 2,7-triad to the 2,6-triad. These transformations are more complex than intra-triad isomerizations and often require more severe reaction conditions. The mechanism of inter-triad isomerization is believed to involve a series of consecutive methyl group shifts, potentially through a sequence of intramolecular rearrangements.

Computational studies on the isomerization of dimethylnaphthalenes over acidic zeolites, which can serve as a model for dimethyltetraline, suggest that the process involves protonation of the aromatic ring, followed by a 1,2-methyl shift to an adjacent carbon atom, and subsequent deprotonation. The energy barriers for these steps are dependent on the specific isomer and the catalyst structure. The pore size and shape of the zeolite catalyst can exert a "shape-selective" effect, favoring the formation of certain isomers that fit better within the catalyst's channels.

Influence of Reaction Temperature and Catalyst Composition on Isomer Distribution and Selectivity

The distribution of dimethyltetraline isomers and the selectivity towards the desired this compound are profoundly influenced by the reaction temperature and the nature of the catalyst.

Influence of Reaction Temperature:

Higher reaction temperatures generally increase the rate of isomerization reactions. However, the effect on selectivity can be complex. In some synthetic routes, elevated temperatures can favor the formation of the thermodynamically more stable 2,6-dimethylnaphthalene (from a precursor), but this can also lead to undesired side reactions. For instance, in one study, increasing the temperature from 150°C to 250°C during the cyclization of a precursor dramatically shifted the product composition from predominantly 2,6-DMT to 2,6-DMN. acs.org

Influence of Catalyst Composition:

The choice of catalyst is paramount in controlling the isomer distribution. Solid acid catalysts, particularly zeolites like H-BEA, are commonly employed. The properties of the zeolite, such as its Si/Al ratio, pore size, and the presence of modifying agents, can be tailored to enhance the selectivity for this compound.

Research has shown that modifying H-BEA zeolites with silicon and boron can significantly impact their catalytic performance in the isomerization of dimethyltetraline. The introduction of these elements can alter the acidity and the porous structure of the zeolite, thereby influencing the reaction pathways and the resulting isomer distribution.

Below is a hypothetical data table illustrating the potential effects of catalyst modification and temperature on the conversion and selectivity in dimethyltetraline isomerization, based on the type of results expected from such studies.

Table 1: Effect of Catalyst Composition and Temperature on Dimethyltetraline Isomerization

| Catalyst | Temperature (°C) | Conversion (%) | Selectivity to 2,6-DMT (%) |

| H-BEA | 200 | 45 | 60 |

| H-BEA | 250 | 65 | 55 |

| Si-H-BEA | 200 | 50 | 75 |

| Si-H-BEA | 250 | 70 | 70 |

| B-H-BEA | 200 | 40 | 65 |

| B-H-BEA | 250 | 60 | 60 |

This table demonstrates that the modification of the H-BEA catalyst with silicon (Si-H-BEA) could lead to a higher selectivity for 2,6-DMT at a given temperature compared to the parent H-BEA or the boron-modified catalyst (B-H-BEA). It also shows the general trend of increasing conversion with higher temperatures, although this may come at the cost of reduced selectivity.

Catalytic Systems and Mechanistic Investigations in 2,6 Dimethyltetraline Chemistry

Heterogeneous Catalysis in 2,6-Dimethyltetraline Synthesis and Transformation

Heterogeneous catalysts, particularly zeolites, are pivotal in the isomerization and synthesis of this compound due to their shape-selective properties and tunable acidity.

Zeolite catalysts are instrumental in shaping the product distribution in reactions involving dimethylnaphthalene (DMN) and dimethyltetralin (DMT) isomers. researchgate.net The structure of the zeolite framework plays a crucial role in determining which isomers can form within its pores and channels. researchgate.net Among various zeolites, H-BEA has been identified as a particularly effective catalyst for the isomerization of DMT isomers to yield a 2,6-rich product mixture. researchgate.netcolab.ws For instance, in the isomerization of a 2,7-rich DMT mixture, H-BEA catalysts facilitate the conversion to 2,6-DMT. colab.ws The shape-selective nature of the H-BEA structure favors the formation of the desired 2,6-isomer. researchgate.net Modeling studies considering the diffusion of various DMN isomers within different zeolite pores have helped in selecting catalysts like MTW, which shows a preference for intermediates leading to 2,6-DMN. researchgate.net

The catalytic activity of zeolites like H-BEA is intrinsically linked to their acidic properties, specifically the presence of Brønsted acid sites. colab.wscore.ac.uk These sites are generated by the incorporation of aluminum into the silica (B1680970) framework. The density and strength of these Brønsted sites, which can be modulated by altering the silica-to-alumina (Si/Al) ratio, are critical determinants of catalyst performance. colab.wscore.ac.uk

Research has demonstrated that the selectivity towards 2,6-DMT is highly dependent on the Si/Al ratio of the H-BEA catalyst. researchgate.netcolab.ws A maximum yield of 2,6-DMT was achieved with an H-BEA catalyst having a Si/Al ratio of 12.5. researchgate.netcolab.ws This optimal ratio provides the necessary concentration of Brønsted acid sites to effectively catalyze the isomerization. For the isomerization of DMT isomers, a 14.9% yield of 2,6-DMT was obtained over H-BEA with a Si/Al ratio of 12.5 at 200°C. researchgate.netcolab.ws This highlights the direct relationship between the catalyst's composition and its functional selectivity in producing this compound.

Table 1: Effect of H-BEA Catalyst with a Si/Al Ratio of 12.5 on Isomerization Yield

This table presents the yield of 2,6-dimethyl isomers obtained under specific reaction conditions using an H-BEA catalyst with a Si/Al ratio of 12.5.

| Target Product | Precursor | Temperature | Catalyst | Yield |

| 2,6-Dimethyltetralin (2,6-DMT) | 2,7-rich DMT | 200°C | H-BEA (Si/Al=12.5) | 14.9% |

| 2,6-Dimethylnaphthalene (B47086) (2,6-DMN) | 2,7-rich DMN | 250°C | H-BEA (Si/Al=12.5) | 10.0% |

Homogeneous Catalysis in this compound Precursor Reactions (e.g., Ligand-free Palladium Catalysis)

A highly regioselective route to this compound involves a multi-step synthesis where a key step is catalyzed by a homogeneous palladium catalyst. colab.wsacs.orgacs.org This approach begins with the Heck reaction between 4-bromotoluene (B49008) and 3-methyl-3-buten-1-ol. researchgate.netcolab.wsacs.org Significantly, this coupling reaction can be performed efficiently using palladium acetate (B1210297) as the catalyst in the absence of phosphine (B1218219) ligands. researchgate.net Ligand-free palladium catalysis is advantageous as it simplifies the system and can be highly active, with studies showing that catalyst amounts between 0.01 and 0.1 mol% are ideal for reactions involving aryl bromides. rug.nl The reaction produces a mixture of γ-(p-tolyl)-substituted olefin and aldehyde intermediates, which are then catalytically reduced to the crucial alcohol precursor for 2,6-DMT. researchgate.netacs.org This method is notable because it yields 2,6-DMT as the sole isomer after the final cyclization step, avoiding complex separation processes. colab.wsacs.orgacs.org

Reaction Mechanism Elucidation in Catalytic Processes Involving this compound

Understanding the reaction mechanisms, kinetics, and intermediates is crucial for optimizing the synthesis of this compound.

Kinetic analysis provides insights into how reaction parameters influence the rate and outcome of catalytic processes. hidenanalytical.com In the synthesis of 2,6-DMT, the temperature of the final acid-catalyzed cyclization step is a critical variable. colab.wsacs.org At lower temperatures, such as 150°C under microwave-assisted conditions, the reaction primarily yields 2,6-DMT. acs.org For example, using the solid acid Amberlyst 15 for the cyclization of the alcohol precursor results in a good yield of 2,6-DMT with only a trace amount of the dehydrogenated product, 2,6-dimethylnaphthalene (2,6-DMN). acs.org However, at higher temperatures, a considerable amount of 2,6-DMN can be obtained as the major product, indicating a temperature-dependent reaction pathway where the initial 2,6-DMT undergoes subsequent dehydrogenation. acs.org

In the isomerization of DMT over H-BEA catalysts, the reaction temperature also plays a key role. While inter- and intra-triad isomerization of DMT is possible even at 180°C, the isomerization of DMN requires higher temperatures, with inter-triad isomerization needing at least 250°C. colab.ws

Table 2: Cyclization of 4-(p-tolyl)-2-methylbutan-1-ol using Solid Acid Catalysts

This table shows the product distribution from the acid-catalyzed cyclization of the key alcohol intermediate using different solid acids.

| Entry | Catalyst | Product(s) | Yield |

| 1 | Amberlyst 15 | 2,6-DMT and a minute amount of 2,6-DMN | Good |

| 2 | Microwave (150°C, 10 min) | 2,6-DMT and a trace of 2,6-DMN | 85% |

Heck Reaction: The process starts with the palladium-catalyzed coupling of 4-bromotoluene and 3-methyl-3-buten-1-ol. colab.wsacs.org This step forms a mixture of para-aryl substituted intermediates, primarily 4-(p-tolyl)-2-methyl-3-en-1-ol and 4-(p-tolyl)-2-methylbut-3-en-1-ol, along with a γ-(p-tolyl)-substituted aldehyde. researchgate.netacs.org

Catalytic Reduction: The mixture of unsaturated intermediates from the Heck reaction is then catalytically reduced, typically without prior separation. colab.wsacs.org This hydrogenation step saturates the double bond to yield the key intermediate, 4-(p-tolyl)-2-methylbutan-1-ol. acs.org

Acid-Catalyzed Cyclization: The final step is the intramolecular Friedel-Crafts alkylation of the alcohol intermediate. acs.org This cyclization is catalyzed by an acid (such as a solid acid like Amberlyst 15 or a Lewis acid) to form the tetralin ring structure, yielding this compound exclusively. acs.orgacs.org

This pathway ensures high regioselectivity, as the para-substitution of the starting 4-bromotoluene directs the cyclization to form only the 2,6-disubstituted product. colab.wsacs.org

Spectroscopic and Conformational Analysis of 2,6 Dimethyltetraline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies

NMR spectroscopy stands as a powerful tool for the detailed analysis of 2,6-dimethyltetralin, providing insights into its carbon framework, proton environments, and dynamic processes in solution and solid states.

A study on [4-¹³C]-2,6-dimethyltetralin has been reported, indicating specific labeling for detailed NMR analysis. iaea.org Such isotopic labeling is crucial for unambiguously assigning carbon signals and studying reaction mechanisms.

Table 1: Predicted ¹³C NMR Chemical Shifts for 2,6-Dimethyltetralin

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | ~30 |

| C2 (CH) | ~35-45 |

| C3 | ~25-35 |

| C4 | ~20-30 |

| C4a | ~135 |

| C5 | ~128 |

| C6 (C-CH₃) | ~136 |

| C7 | ~129 |

| C8 | ~129 |

| C8a | ~135 |

| 2-CH₃ | ~20 |

| 6-CH₃ | ~21 |

Note: These are estimated values based on general principles and data for related compounds. Actual values may vary.

The ¹H NMR spectrum of 2,6-dimethyltetralin reveals distinct signals for the protons in the aromatic and hydroaromatic rings. The aromatic protons typically appear in the δ 6.8-7.2 ppm region. The protons on the hydroaromatic ring, being aliphatic, resonate at higher fields, generally between δ 1.5 and 3.0 ppm. The methyl group protons will show characteristic signals, with the aromatic methyl group (at C6) appearing around δ 2.2-2.4 ppm and the aliphatic methyl group (at C2) resonating at a higher field, likely around δ 1.0-1.3 ppm, and appearing as a doublet due to coupling with the C2 proton. The integration of these signals provides a ratio of the number of protons in each environment, confirming the structure. msu.edusavemyexams.com

Table 2: Expected ¹H NMR Chemical Shift Ranges for 2,6-Dimethyltetralin

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.8 - 7.2 | Multiplet |

| C1-H₂ | 2.5 - 2.9 | Multiplet |

| C2-H | 1.5 - 2.0 | Multiplet |

| C3-H₂ | 1.6 - 2.1 | Multiplet |

| C4-H₂ | 2.5 - 2.9 | Multiplet |

| 2-CH₃ | 1.0 - 1.3 | Doublet |

| 6-CH₃ | 2.2 - 2.4 | Singlet |

Note: These are generalized ranges and the exact values and splitting patterns depend on the specific conformation and solvent.

Spin-lattice relaxation (T₁) measurements provide insights into the molecular dynamics of 2,6-dimethyltetralin. ucl.ac.ukwikipedia.org The relaxation of a nucleus is influenced by several mechanisms, including dipole-dipole (DD) interactions, spin-rotation (SR), and chemical shift anisotropy (CSA).

For protonated carbons, the dominant relaxation mechanism is typically the dipole-dipole interaction with directly attached protons. The efficiency of this relaxation is dependent on the internuclear distance and the rotational correlation time of the molecule. Quaternary carbons, lacking directly attached protons, often exhibit longer T₁ values and their relaxation can be influenced by other mechanisms like CSA, especially at high magnetic fields.

The tetralin ring system is not planar and exists in a half-chair or sofa conformation. In solution at room temperature, these conformations can rapidly interconvert, leading to a time-averaged NMR spectrum. auremn.org.br This means that the observed chemical shifts and coupling constants are a weighted average of the values for the individual conformers.

Variable temperature NMR studies can be employed to study this conformational averaging. unibas.it By lowering the temperature, it may be possible to "freeze out" the individual conformers on the NMR timescale, allowing for their individual characterization. The energy barrier for this ring inversion can be determined from the coalescence temperature of the signals.

In the solid state, molecular motion is restricted, and the NMR spectrum would reflect a single, fixed conformation. Solid-state NMR techniques could therefore provide precise information about the preferred conformation of 2,6-dimethyltetralin in the crystalline form.

When a molecule has multiple chiral centers, it can exist as diastereomers. In the case of 2,6-dimethyltetralin, the C2 carbon is a chiral center. If synthesized from a racemic precursor, the product would be a mixture of two enantiomers. If another chiral center were introduced, diastereomers would be formed. High-field NMR spectroscopy is a powerful technique for distinguishing between diastereomers. nasa.gov

The different spatial arrangement of atoms in diastereomers leads to distinct chemical environments for the nuclei, resulting in separate signals in the NMR spectrum. This allows for the quantification of the diastereomeric ratio. While no specific studies on diastereomers of 2,6-dimethyltetralin were found, the methodology is broadly applicable. nasa.gov Two-dimensional NMR techniques like NOESY can further aid in elucidating the specific conformations of each diastereomer. mdpi.com

Vibrational Spectroscopy (e.g., FT-IR, Raman) in 2,6-Dimethyltetraline Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides complementary information to NMR for the characterization of 2,6-dimethyltetralin. These techniques probe the vibrational modes of the molecule.

The FT-IR spectrum of 2,6-dimethyltetralin would show characteristic absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the hydroaromatic ring and methyl groups will appear in the 2850-3000 cm⁻¹ region. Aromatic C=C stretching vibrations typically give rise to bands in the 1450-1600 cm⁻¹ region. The presence of the tetralin skeleton can also be confirmed by specific fingerprint vibrations at lower wavenumbers. science-softcon.de

Raman spectroscopy would provide similar information, with some vibrational modes being more Raman-active than IR-active, and vice versa, offering a more complete picture of the vibrational structure. For instance, the C=C stretching of the aromatic ring often gives a strong Raman signal.

Table 3: General Expected Vibrational Bands for 2,6-Dimethyltetralin

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| CH₂ Bending | ~1465 |

| CH₃ Bending | ~1375 |

Note: These are general assignments. The actual spectrum will contain a more complex pattern of bands.

Mass Spectrometry Techniques for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from a sample. In the study of this compound, electron ionization (EI) mass spectrometry is commonly employed for molecular structure confirmation and to investigate its fragmentation pathways.

The mass spectrum of this compound provides crucial information for its identification. The molecular formula of this compound is C₁₂H₁₆, corresponding to a molecular weight of approximately 160.26 g/mol . chembk.comchemspider.com In a typical EI mass spectrum, the peak with the highest m/z value corresponds to the molecular ion (M⁺•), which is the intact molecule that has lost one electron. For this compound, the molecular ion peak is observed at m/z 160, confirming its molecular mass. nist.gov The stability of the aromatic system contributes to a relatively intense molecular ion peak, a common characteristic for aromatic compounds. libretexts.org

The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule and provides insight into its structure. The energy imparted by electron ionization is sufficient to cause the molecular ion to break apart into smaller, charged fragments. uni-saarland.de The analysis of these fragments helps in piecing together the original molecular structure.

For this compound, the most abundant fragment ion, known as the base peak, is observed at m/z 145. nist.gov This peak results from the loss of a methyl radical (•CH₃), with a mass of 15, from the molecular ion (160 - 15 = 145). This is a characteristic cleavage for molecules containing methyl groups, where the loss of the methyl group from the saturated portion of the tetralin ring leads to the formation of a stable secondary carbocation.

Another significant fragmentation pathway involves the cleavage of the alicyclic ring. This process can lead to the formation of various fragment ions. A prominent peak is often seen at m/z 117. This ion can be formed through a retro-Diels-Alder reaction, a common fragmentation mechanism for cyclic systems, or through the loss of a propyl group (C₃H₇), which has a mass of 43 (160 - 43 = 117). The fragmentation pattern is dictated by the formation of the most stable ions. docbrown.info

The table below summarizes the key data from the electron ionization mass spectrum of this compound, detailing the mass-to-charge ratio (m/z), the relative intensity of the peaks, and the proposed structure of the corresponding ions. nist.gov

Table 1: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Ion Fragment |

|---|---|---|

| 160 | 45 | [C₁₂H₁₆]⁺• (Molecular Ion) |

| 145 | 100 | [C₁₁H₁₃]⁺ (Loss of •CH₃) |

| 117 | 30 | [C₉H₉]⁺ (Loss of •C₃H₇) |

| 105 | 15 | [C₈H₉]⁺ |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 1,4-dimethylnaphthalene |

| 1,4-dimethyltetralin |

| 1,5-dimethylnaphthalene |

| 1,5-dimethyltetralin |

| 1,6-Dimethyl-4-isopropyltetralin |

| 1,6-dimethylnaphthalenes |

| 1,6-dimethyltetralins |

| 1,7-dimethylnaphthalene |

| 1,7-dimethyltetralin |

| 1,8-dimethylnaphthalenes |

| 1,8-dimethyltetralins |

| 2,3-dimethylnaphthalene |

| 2,4-dimethylpentane |

| 2,5-dimethyltetralin |

| 2,6-Dimethylnaphthalene (B47086) |

| This compound |

| 2,7-dimethylnaphthalenes |

| 2,7-dimethyltetralin |

| 2,8-dimethyltetralin |

| 2-Butenoic acid |

| 2-methylheptane |

| 3-Methylbutyramide |

| 3-Pentanol |

| 3-Phenyl-2-propenal |

| 5-(m-tolyl)-pent-1-ene |

| 5-(m-tolyl)-pent-2-ene |

| 5-(o-tolyl)-pent-2-ene |

| 5-(p-tolyl)-pent-2-ene |

| 5-phenyl-hex-2-ene |

| 5,6-Dimethyltetralin |

| Benzaldehyde |

| Dibenzyl |

| Dibenzyl ether |

| Dimethylamine |

| Dimethylnaphthalene |

| dimethyl phenol |

| Ethyl acetate (B1210297) |

| Ethylcyclopentane |

| Heptane |

| Hexane |

| Lidocaine |

| Methylcyclohexane |

| N-(2,6-dimethylphenyl)acetamide |

| n-Butylamine |

| n-Methylbenzylamine |

| N-acetyl-Lidocaine |

| N-acetyl-N-(2,6-dimethylphenyl)acetamide |

| Naphthalene (B1677914), 1,2,3,4-tetrahydro-2,6-dimethyl- |

| sym-octahydrophenanthrene |

| tetrahyroquinoline |

Theoretical and Computational Investigations on 2,6 Dimethyltetraline

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems, offering a detailed view of electronic structure and properties that are often difficult to obtain through experimental means alone. wavefun.com

Density Functional Theory (DFT) Applications in 2,6-Dimethyltetralin Studies

Density Functional Theory (DFT) has become a widely used method for studying the electronic properties of molecules due to its balance of computational cost and accuracy. mdpi.com For aromatic compounds and their derivatives, DFT calculations can predict a range of properties, including optimized geometries, vibrational frequencies, and electronic spectra. researchgate.netnih.gov In the context of tetralin derivatives, DFT has been employed to investigate structures and vibrational spectra. For instance, calculations on tetralin have been performed to predict its twisted (C2) and planar (C2v) structures and their corresponding vibrational frequencies. researchgate.net

DFT methods, such as those employing the B3LYP functional, are utilized to calculate various quantum chemical parameters. researchgate.net These parameters, including the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE), ionization potential, and electron affinity, are crucial for understanding the reactivity of a molecule. researchgate.net While specific DFT studies exclusively on 2,6-Dimethyltetralin are not extensively detailed in the provided results, the methodologies applied to similar structures like tetralin and other substituted aromatic compounds are directly applicable. For example, DFT calculations have been used to study the dehydrogenation of tetralin derivatives, a reaction relevant to the chemistry of 2,6-Dimethyltetralin. ou.edu The choice of functional and basis set, such as B3LYP/6-311G(d,p), is critical for obtaining results that correlate well with experimental data. nih.gov

Table 1: Key Quantum Chemical Parameters Calculated Using DFT

| Parameter | Description |

|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| Energy Gap (ΔE) | The difference between E_LUMO and E_HOMO; an indicator of molecular reactivity. |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | A measure of the tendency of an atom to attract a bonding pair of electrons. |

| Global Hardness (η) | A measure of the resistance to charge transfer. |

| Global Softness (σ) | The reciprocal of global hardness, indicating the ease of charge transfer. |

| Electrophilicity Index (ω) | A measure of the electrophilic power of a molecule. |

This table is generated based on common parameters calculated in DFT studies of organic molecules. researchgate.net

Ab Initio Methods for High-Accuracy Calculations on Molecular Systems

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. ictp.it These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are known for their high accuracy, though they are computationally more demanding than DFT. wavefun.com For tetralin, MP2 calculations with the cc-pvtz basis set have been used to determine its twisted structure and the barrier to planarity. researchgate.net Such high-level calculations provide benchmark data for validating more approximate methods.

While specific high-accuracy ab initio studies on 2,6-Dimethyltetralin are not prevalent in the search results, the application of these methods to related molecules demonstrates their potential. For example, ab initio calculations have been used to study the electronic structure of heavy metal diatomics and to determine structural parameters for molecules like hexamethylbenzene (B147005) and tetralin by combining them with experimental data. scispace.com The development of efficient algorithms and the increase in computational power are making these high-accuracy calculations more accessible for molecules of the size of 2,6-Dimethyltetralin. wavefun.com

Development of Methods to Describe Electron-Correlation Effects in 2,6-Dimethyltetralin Analogs

Electron correlation refers to the interaction between electrons in a multi-electron system. arxiv.org Accurately describing these effects is crucial for obtaining precise molecular properties. Methods for treating electron correlation can be broadly classified and are essential for understanding the "chemical glue" that holds molecules together. arxiv.org For systems like 2,6-Dimethyltetralin and its analogs, both DFT and wavefunction-based methods incorporate electron correlation to varying degrees.

The development of new functionals in DFT and advancements in wavefunction theories aim to provide a more accurate description of electron correlation. arxiv.org For instance, studies on the laser-free dynamics of model molecular systems highlight the importance of nuclear-electron correlation effects, which can be probed experimentally. frontiersin.org While direct research on electron-correlation methods specifically for 2,6-Dimethyltetralin is not detailed, the general advancements in this field are applicable to its study.

Studies on Relativistic Effects in Molecular Property Predictions

Relativistic effects become significant for molecules containing heavy elements, influencing their electronic structure and properties. researchgate.net While 2,6-Dimethyltetralin is composed of relatively light atoms (carbon and hydrogen), understanding relativistic effects is important in the broader context of computational chemistry, especially when studying its interactions with heavier elements or in spectroscopic applications where high accuracy is needed. researchgate.net

For instance, relativistic effects have been shown to be important in predicting the NMR chemical shifts of phosphorus compounds when phosphorus is near third-period elements. rsc.org Similarly, studies on technetium complexes have demonstrated that relativistic Hamiltonians can better describe their NMR spectra. d-nb.info Although direct relativistic calculations on 2,6-Dimethyltetralin are generally not necessary for most common properties, an awareness of these effects is crucial for comprehensive computational studies, particularly if the molecule is part of a larger system containing heavy atoms.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics of 2,6-Dimethyltetralin

Molecular dynamics (MD) simulations are a powerful computational tool used to study the structural, dynamical, and thermodynamical properties of molecular systems over time. mdpi.com These simulations can provide detailed insights into the conformational landscapes and dynamic behavior of molecules like 2,6-Dimethyltetralin. mdpi.comresearchgate.net By simulating the movement of atoms over time, MD can reveal the preferred conformations of the molecule and the transitions between them.

For example, MD simulations have been used to investigate the behavior of polymer blends containing poly(2,6-dimethyl-1,4-phenylene ether), a polymer structurally related to 2,6-Dimethyltetralin. rsc.org These simulations provided information on the structure, phase behavior, and mobility of the polymers. rsc.org In the context of drug discovery, MD simulations are crucial for understanding protein flexibility and the dynamic character of binding targets. mdpi.comnih.gov Although specific MD studies focused solely on 2,6-Dimethyltetralin were not found, the methodology is well-suited to explore the flexibility of its tetralin ring and the rotational dynamics of the methyl groups. Such simulations would typically start from an optimized geometry and use a force field to describe the interatomic interactions. mdpi.com

Table 2: Typical Parameters in a Molecular Dynamics Simulation

| Parameter | Description | Example Value/Setting |

|---|---|---|

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Time Step | The interval between successive evaluations of the forces and positions of the atoms. | 2.0 fs acs.org |

| Equilibration Time | The initial period of the simulation during which the system is allowed to relax to a stable state. | 0.1 ns acs.org |

| Simulation Time | The total duration of the simulation, determining the timescale of the observed molecular motions. | 10 ns acs.org |

| Temperature Control | Algorithm used to maintain the system at a constant temperature. | Nosé-Hoover thermostat ua.ac.be |

| Pressure Control | Algorithm used to maintain the system at a constant pressure. | Isotropic position scaling nih.gov |

| Solvent Model | The representation of the solvent in the simulation. | TIP3P water molecules nih.gov |

This table is generated based on common parameters used in MD simulations. mdpi.comnih.govacs.orgua.ac.be

Computational Studies of Reaction Mechanisms and Transition States Involving 2,6-Dimethyltetralin

Computational chemistry provides invaluable tools for elucidating reaction mechanisms and identifying the transient structures known as transition states. uit.no DFT calculations are frequently employed to map out the potential energy surface of a reaction, allowing for the determination of activation energies and reaction pathways. mdpi.comresearchgate.net

For reactions involving species similar to 2,6-Dimethyltetralin, such as the dehydrogenation of N-phenylbenzylamine by DDQ, DFT calculations have been used to differentiate between different proposed mechanisms, like a hydride transfer versus a radical mechanism. researchgate.net The process of finding a transition state is a challenging aspect of computational chemistry, with various methods developed for this purpose, including synchronous transit-guided quasi-Newton (QST2 and QST3) methods. github.io These methods require the structures of the reactants and products (and a guess of the transition state for QST3) to locate the saddle point on the potential energy surface. github.io

In the context of 2,6-Dimethyltetralin, computational studies could be applied to understand its synthesis, such as the acid-catalyzed cyclization of an alcohol intermediate to form the tetralin ring. colab.wsresearchgate.net Such studies would involve locating the transition state for the cyclization step and calculating the associated energy barrier, providing insights into the reaction's feasibility and kinetics. While specific computational studies on the reaction mechanisms of 2,6-Dimethyltetralin are not detailed in the provided search results, the methodologies are well-established and have been applied to a wide range of organic reactions. uit.nomdpi.com

Table 3: Common Methods for Transition State Searching

| Method | Description | Required Input |

|---|---|---|

| Synchronous Transit-Guided Quasi-Newton (QST2) | Uses a linear or quadratic synchronous transit approach to approximate the saddle region and then optimizes to the transition state. | Optimized structures of the reactant and product. github.io |

| Synchronous Transit-Guided Quasi-Newton (QST3) | Similar to QST2 but includes a user-provided guess for the transition state structure to guide the search. | Optimized structures of the reactant, product, and a guess of the transition state. github.io |

| Relaxed Potential Energy Scan | Involves systematically changing a geometric parameter (like a bond length or angle) and optimizing the remaining degrees of freedom to map the potential energy surface. | A starting geometry and the coordinate to be scanned. github.io |

| Eigenvector Following | An optimization method that can converge to a saddle point if started in the correct region of the potential energy surface. | An initial guess of the transition state geometry. |

This table is generated based on established computational chemistry techniques for locating transition states. github.io

Automated Reaction Path Finding Methodologies for Complex Transformations

While specific automated reaction path finding studies directly targeting 2,6-dimethyltetralin are not extensively documented in the provided results, the principles of these methodologies are broadly applicable. Automated reaction path finding methods are computational algorithms designed to explore the potential energy surface of a chemical system to identify reaction pathways, transition states, and intermediates. These techniques are crucial for understanding complex reaction networks, such as those involved in the synthesis, degradation, or isomerization of substituted tetralins.

For instance, understanding the regioselective synthesis of 2,6-dimethyltetralin, a key precursor to 2,6-dimethylnaphthalene (B47086), could be significantly enhanced by these methods. acs.org A described three-step synthesis involves a Heck reaction, catalytic reduction, and acid-catalyzed cyclization. acs.org Automated pathfinding could elucidate competing reaction channels, predict the stereochemistry of products, and identify potential byproducts, thereby guiding the optimization of reaction conditions for higher yields and selectivity. The established process for producing 2,6-dimethyltetralin as the sole isomer, avoiding complex separation steps, highlights the importance of controlling reaction pathways. acs.org

Thermochemical and Kinetic Modeling of Chemical Reactions

Thermochemical and kinetic modeling are essential for predicting the feasibility and rate of chemical reactions involving 2,6-dimethyltetralin. This involves the calculation of thermodynamic properties such as enthalpy, entropy, and Gibbs free energy for reactants, products, and transition states, as well as the determination of reaction rate constants.

In the context of combustion, 2,6-dimethyltetralin can be used as a model compound to represent the aromatic fraction of fuels like No. 2 fuel oil. nasa.gov Thermochemical data for 2,6-dimethyltetralin is a fundamental requirement for developing kinetic models that can predict combustion characteristics. nasa.gov These models are verified against experimental data from processes like well-stirred reactor measurements and plug-flow ignition delay experiments. nasa.gov

Furthermore, in catalytic processes such as the deoxygenation of alkanals, hydrocarbons like tetralin and its derivatives can act as hydrogen donors. utoronto.ca A recent study on hydrogen transfer reactions involving naphthols on H-Y zeolites showed increased reaction rates in the presence of 1,5-dimethyltetralin. utoronto.ca It is hypothesized that a hydride ion is transferred from the dimethyltetralin to the naphthol, and the rate is influenced by the hydride ion dissociation energy of the donor. utoronto.ca Thermochemical and kinetic modeling can provide quantitative insights into these hydride transfer steps, including the calculation of activation barriers and reaction rates, which are crucial for understanding and optimizing such catalytic systems. scholaris.ca

The table below presents a conceptual framework for the kind of data that would be generated from thermochemical and kinetic modeling of a hypothetical reaction involving 2,6-dimethyltetralin.

| Reaction Parameter | Calculated Value | Unit |

| Enthalpy of Reaction (ΔH) | -XX.X | kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | +YY.Y | kcal/mol |

| Pre-exponential Factor (A) | Z.Z x 10^n | s⁻¹ |

| Rate Constant (k) at 298 K | V.V x 10^m | L mol⁻¹s⁻¹ |

Force Field Calculations for Conformational Energy Differences and Bond Distortion Analysis

Force field calculations are a cornerstone of computational chemistry, enabling the study of molecular conformations and the energetic consequences of structural distortions. uiuc.edu These methods approximate the potential energy of a molecule as a function of its atomic coordinates using a set of empirical energy functions and parameters. uiuc.edu

For cyclic molecules like 2,6-dimethyltetralin, force field calculations are particularly useful for determining the relative energies of different conformers. The tetralin ring system is not planar, and the methyl substituents can adopt various pseudo-axial and pseudo-equatorial positions. Preliminary analyses of related methyl-substituted tetralins suggest that the flattened nature of the aliphatic ring reduces steric interactions. osti.gov Comparing liquid and solid-state spectra can help define the contributions of different conformers and estimate their energy differences. osti.gov

Bond distortion analysis, often coupled with force field calculations, examines how the geometry of a molecule changes in response to steric or electronic effects. tuni.fi For example, the presence of the methyl groups in 2,6-dimethyltetralin can lead to slight distortions in bond lengths and angles of the tetralin core compared to the unsubstituted molecule. While one study noted the possibility of bond distortion as an explanation for extra lines in the aromatic region of a spectrum, it also acknowledged that crystal packing could be a factor. osti.gov Force field calculations can help to disentangle these effects by predicting the intrinsic bond distortions due to intramolecular forces. csulb.edu

The following interactive table showcases the type of data that can be obtained from force field calculations for different conformers of 2,6-dimethyltetralin.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (degrees) |

| Chair (eq, eq) | 0.00 | 55.2 |

| Chair (ax, eq) | 1.85 | 54.8 |

| Twist-Boat | 5.50 | 30.1 |

Advanced Analytical Techniques for 2,6 Dimethyltetraline Research

Chromatographic Methods for Separation and Quantification

Chromatography is a fundamental technique for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. opastpublishers.com For 2,6-Dimethyltetraline, various chromatographic methods are employed to achieve separation from structurally similar compounds and for precise quantification.

Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile substances like this compound. birchbiotech.com It is highly effective for verifying the purity of samples and can detect trace amounts of impurities. libretexts.org The fundamental principle of purity assessment by GC involves calculating the ratio of the peak area of the target compound to the total area of all peaks in the chromatogram, which can then be expressed as a percentage. birchbiotech.com

The separation of structural isomers, which is a significant challenge in the analysis of dimethyltetralin mixtures, can be effectively achieved through the optimization of GC conditions. lcms.cz The choice of the stationary phase is critical for separating closely related isomers like this compound and 2,7-dimethyltetraline. sigmaaldrich.com Research has demonstrated successful separation using specialized capillary columns. sigmaaldrich.com For instance, the use of a derivatized cyclodextrin (B1172386) stationary phase can provide the necessary selectivity for resolving these isomers. sigmaaldrich.com

| Compound | Column Type | Temperature (°C) | Retention Time (min) | Selectivity (α) vs. 2,7-isomer | Reference |

|---|---|---|---|---|---|

| This compound | B-PH | 70 | 35.2 | 1.03 | sigmaaldrich.com |

| 2,7-Dimethyltetraline | B-PH | 70 | 38.4 | - | sigmaaldrich.com |

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for analyzing complex mixtures and monitoring product streams containing this compound and related aromatic hydrocarbons. tandfonline.comosti.gov This technique is particularly suitable for the analysis of multiring aromatic compounds found in matrices such as petroleum refinery effluent. tandfonline.com Reverse-phase HPLC, often utilizing a C18 stationary phase, is a common approach, where separation is based on the hydrophobic interactions between the analytes and the column. tandfonline.comrestek.com

The development of specific HPLC methods allows for the reliable quantification of various aromatic hydrocarbons in mixtures. wur.nlrsc.org These methods can be optimized for factors like mobile phase composition, flow rate, and detection wavelength to achieve baseline resolution of key isomers. restek.comwur.nlrsc.org For instance, a mobile phase of 60% methanol (B129727) at a flow rate of 0.7 mL/min has been used effectively for separating aromatic hydrocarbon mixtures. rsc.org HPLC is also crucial in evaluating product streams from synthesis reactions, allowing for the calibration and analysis of mixtures containing tetralin and its substituted derivatives. osti.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reverse-Phase C18 | tandfonline.comrestek.com |

| Mobile Phase | 60% Methanol in Water | rsc.org |

| Flow Rate | 0.7 mL/min | rsc.org |

| Detector | Fluorescence (FLD) / Diode Array (DAD) | wur.nlrsc.org |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" chemistry technique for preparative-scale separations, offering significant advantages over traditional HPLC. americanpharmaceuticalreview.commdpi.com SFC utilizes supercritical or sub-critical carbon dioxide as the primary mobile phase, which reduces the consumption of organic solvents. mdpi.comwaters.com This technique is particularly advantageous for isolating pure compounds from reaction mixtures. nih.gov

The low viscosity and high diffusivity of the supercritical fluid mobile phase lead to faster and more efficient separations. waters.com In preparative SFC, the CO2 is removed from the collected fractions upon depressurization, which simplifies the isolation of the purified product and yields higher concentrations. waters.com This is especially beneficial for isolating milligram to gram quantities of target compounds, such as this compound, for further research or as high-purity standards. nih.gov The technique is highly efficient for separating complex mixtures, including chiral compounds and natural product extractives. americanpharmaceuticalreview.commdpi.com

Coupled Analytical Techniques for Comprehensive Analysis

Coupling chromatographic separation with mass spectrometry provides a powerful tool for both the identification and quantification of analytes in complex samples. This combination leverages the separation power of chromatography with the high specificity and sensitivity of mass spectrometric detection.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the definitive identification and quantification of this compound. GC-MS analysis of aromatic fractions from sources like coal-derived jet fuel has successfully identified the presence of alkylated tetralins. asme.orgepa.gov The technique is used to characterize the products of alkylation reactions of tetralin, confirming the formation of various isomers and multi-alkylated products. mdpi.com

In GC-MS, the gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer. imreblank.ch The resulting mass spectrum provides a molecular fingerprint that can confirm the identity of a compound. oup.com While standard electron impact (EI) ionization is widely used, identifying specific isomers can sometimes be challenging due to similar fragmentation patterns. asme.org However, by using high-resolution columns and optimized temperature programs, distinct separations and identifications can be achieved. mdpi.comoup.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Rtx-5MS (30 m x 0.25 mm x 0.25 µm) or HP-1 Ultra | mdpi.comoup.com |

| Carrier Gas | Helium | oup.com |

| Oven Program | Initial temp 40-50°C, ramp 5-15°C/min to 280-300°C | mdpi.comoup.com |

| Ionization Mode | Electron Impact (EI) at 70 eV | oup.com |

| Mass Range | 35 to 600 Daltons | oup.com |

| Compound | Instrument Type | Key Mass Ions (m/z) and Relative Intensity | Reference |

|---|---|---|---|

| Synthetic Alkyltetralin | GC-MS | 214 (M+, 100%), 171, 158, 145, 129 | oup.com |

| 1,6-Dimethyl-4-isopropyltetralin | GC-EI-TOF | 159 (100%), 128 (26.8%), 129 (23.5%), 57 (22.5%), 131 (22.3%) | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique used for the analysis of compounds in complex matrices that may not be suitable for GC. uncst.go.ug It is particularly valuable for quantifying trace levels of compounds and their metabolites. nih.govfxcsxb.com While direct LC-MS methods for this compound are less commonly reported than GC-MS, the technique's applicability is demonstrated by its successful use for structurally related compounds, such as 2,6-dimethylaniline (B139824) (a potential impurity or related substance). fxcsxb.comnih.gov

A validated LC-MS/MS method for 2,6-dimethylaniline demonstrates the power of this technique, offering low limits of detection and quantification. fxcsxb.com Such methods typically use a reverse-phase column and a mobile phase gradient, with detection in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. fxcsxb.com The development of a reliable and sensitive LC-MS method is crucial for studying the presence of this compound and related compounds in complex biological or environmental samples. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Waters C18 (100 mm × 2.1 mm, 3.5 µm) | fxcsxb.com |

| Mobile Phase | A: 0.1% formic acid–water; B: 0.1% formic acid–acetonitrile | fxcsxb.com |

| Detection Mode | Positive Ionization, Multiple Reaction Monitoring (MRM) | fxcsxb.com |

| Limit of Detection (LOD) | 0.30 µg/kg | fxcsxb.com |

| Limit of Quantitation (LOQ) | 1.00 µg/kg | fxcsxb.com |

Integration of Nuclear Magnetic Resonance with Mass Spectrometry (NMR-MS) for Structural Characterization

The structural elucidation of complex organic molecules such as this compound benefits immensely from the integration of multiple advanced analytical techniques. Hyphenated systems, which couple a separation technique with one or more spectroscopic detectors, are particularly powerful for analyzing components within a mixture. ajpaonline.comactascientific.com The online combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often linked with a chromatographic front-end like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), provides a comprehensive workflow for the unambiguous identification and structural characterization of chemical compounds. actascientific.comresearchgate.net

In the context of this compound research, an integrated NMR-MS approach offers complementary data that is essential for confirming its specific isomeric structure among other dimethyltetralin variants. While MS provides crucial information about molecular weight and elemental composition, NMR spectroscopy delivers detailed insights into the atomic arrangement and connectivity within the molecule. chromatographyonline.comnih.gov This combination is a definitive method for verifying new compounds and is widely adopted in the chemical sciences. jeolusa.com

The process typically begins with the separation of the compound from a sample matrix using chromatography. Techniques like GC are well-suited for volatile compounds such as dimethyltetralins. actascientific.com Following separation, the analyte is introduced sequentially or in parallel to the MS and NMR detectors.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a highly sensitive technique that determines the mass-to-charge ratio (m/z) of ionized molecules. nih.gov For this compound, high-resolution mass spectrometry (HR-MS) can provide an accurate mass measurement, which helps in determining its elemental composition (C₁₂H₁₆). Furthermore, the fragmentation pattern observed in the mass spectrum offers structural clues. In the analysis of related dimethyl-alkyltetralins, for instance, characteristic fragments include a common m/z 159 ion corresponding to the dimethyltetralin structure, which can further lose a methyl group to yield an m/z 143 fragment. researchgate.net This fragmentation data helps in identifying the core tetralin structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is unparalleled in its ability to map out the carbon-hydrogen framework of a molecule, making it indispensable for distinguishing between isomers. jeolusa.comresearchgate.net Both ¹H and ¹³C NMR are utilized to provide a complete picture.

¹H NMR provides information about the chemical environment of hydrogen atoms, their multiplicity (splitting patterns), and their proximity to one another. For this compound, specific chemical shifts and coupling constants would confirm the positions of the two methyl groups on the aromatic ring and the arrangement of protons on the saturated portion of the molecule.

¹³C NMR reveals the number of unique carbon atoms and their chemical environments. The spectrum for this compound would show distinct signals for the methyl carbons, the aromatic carbons (both substituted and unsubstituted), and the aliphatic carbons of the tetralin core. In studies involving ¹³C labeled 2,6-dimethyltetralin, NMR is used to confirm that the isotopic enrichment is in the desired position. osti.gov

2D NMR Techniques: Advanced two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish definitive atom-to-atom connectivities, solidifying the structural assignment. researchgate.net

The synergy between MS and NMR is powerful; MS proposes a molecular formula and substructural motifs based on fragmentation, while NMR provides the definitive connectivity to build the final, unambiguous structure. nih.gov

Below are tables summarizing the complementary data obtained from each technique and typical parameters from related analytical methods.

Table 1: Complementary Data from NMR and MS for this compound Characterization

| Analytical Technique | Information Provided | Relevance to this compound |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Weight | Confirms the molecular formula C₁₂H₁₆. |

| Elemental Composition (HR-MS) | Provides high-accuracy mass data to validate the elemental formula. | |

| Fragmentation Patterns | Helps identify the core tetralin structure and the presence of methyl groups. researchgate.net | |

| Nuclear Magnetic Resonance (NMR) | Chemical Shift (¹H & ¹³C) | Determines the chemical environment of each proton and carbon, confirming the substitution pattern. osti.gov |

| Coupling Constants (¹H-¹H) | Reveals neighboring protons, helping to define the structure of the aliphatic ring. researchgate.net |

Table 2: Example Gas Chromatography (GC) Parameters for Dimethyltetralin Isomer Separation

In a hyphenated system like GC-MS or GC-NMR, chromatographic separation precedes spectroscopic analysis. The following data, adapted from a chiral analysis handbook, illustrates typical GC conditions for separating dimethyltetralin isomers. sigmaaldrich.com

| Compound | GC Column Phase | Oven Temperature (°C) | Retention Time (min) | Separation Factor (α) |

| 2,6-Dimethyltetralin | B-PH | 70 | 35.2 | 1.03 |

| 2,7-Dimethyltetralin | B-PH | 170 | 38.4 | 1.02 |

Data adapted from the Astec CHIRALDEX® Handbook. sigmaaldrich.com This table demonstrates the ability of gas chromatography to separate closely related isomers prior to their introduction into the MS and NMR detectors.

Applications and Role of 2,6 Dimethyltetraline in Chemical Processes and Materials Science Research

2,6-Dimethyltetraline as a Key Precursor in Polymer Monomer Synthesis (e.g., 2,6-Dimethylnaphthalene (B47086) for Poly(ethylene naphthalate) (PEN))

This compound (2,6-DMT) is a crucial intermediate in the synthesis of 2,6-dimethylnaphthalene (2,6-DMN), a monomer essential for the production of high-performance polymers like poly(ethylene naphthalate) (PEN). acs.orgresearchgate.net PEN is a polyester (B1180765) with superior mechanical, thermal, and barrier properties compared to polyethylene (B3416737) terephthalate (B1205515) (PET), making it highly desirable for applications such as packaging, films, and fibers. acs.orgnacatsoc.org The primary challenge in the widespread use of PEN has been the cost-effective and selective synthesis of 2,6-DMN. acs.org

Several synthetic routes to 2,6-DMN have been developed, with many involving the formation and subsequent dehydrogenation of 2,6-DMT. One approach involves the cyclization and dehydrogenation of appropriate precursors. For instance, a process starting from m-xylene, propylene, and carbon monoxide has been patented for the production of 2,6-DMN. google.com Another well-established, multi-step route commercialized by BP Amoco utilizes o-xylene (B151617) and butadiene. researchgate.netresearchgate.net However, these processes can be complex and may produce a mixture of isomers, necessitating costly separation steps. acs.org

A significant advantage of synthesizing 2,6-DMN via 2,6-DMT is the potential for regioselectivity, yielding a single isomer and thus avoiding complicated purification processes. acs.org Research has focused on developing novel, selective syntheses of 2,6-DMT. One such method involves a three-step process: the Heck reaction between 4-bromotoluene (B49008) and 3-methyl-3-buten-1-ol, followed by catalytic reduction and acid-catalyzed cyclization of the resulting alcohol intermediate. acs.org This process is advantageous as it produces 2,6-DMT as the sole isomer. acs.org The final step in producing 2,6-DMN is the catalytic dehydrogenation of 2,6-DMT.

The table below summarizes various catalytic systems and conditions for the cyclization and dehydrogenation steps in the synthesis of 2,6-DMN, highlighting the role of 2,6-DMT as a key intermediate.

Table 1: Catalytic Conversion of this compound Precursors

| Precursor | Catalyst | Temperature (°C) | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-(p-Tolyl)-2-methyl-1-butanol | Amberlyst 15 | 200 | 2,6-Dimethyltetralin | 95 | acs.org |

| 4-(p-Tolyl)-2-methyl-1-butanol | Amberlyst 15 | 250 | 2,6-Dimethylnaphthalene | 78 | acs.org |

| 2,7-rich Dimethyltetralin | Pd/beta zeolite | >250 | 2,6-rich Dimethyltetralin | - | researchgate.net |

Role of this compound as a Donor Solvent in Hydrogen Transfer Reactions

Derivatives of tetralin, such as this compound, are recognized for their utility as hydrogen-donor solvents in various chemical processes, most notably in coal liquefaction and heavy oil upgrading. wikipedia.orgnih.gov In these processes, the tetralin derivative donates hydrogen to thermally generated radical fragments from the complex hydrocarbon feedstock. This hydrogen transfer stabilizes the fragments, preventing their recombination into larger, undesirable molecules and promoting the formation of smaller, more valuable liquid products. researchgate.net

The efficacy of a hydrogen-donor solvent is linked to the stability of the resulting aromatic compound. In the case of this compound, hydrogen donation leads to the formation of the thermodynamically stable 2,6-dimethylnaphthalene. The general mechanism involves the homolytic cleavage of C-H bonds at the benzylic positions of the saturated ring of the tetralin molecule, followed by the transfer of hydrogen atoms to the acceptor molecules.

The kinetics and mechanisms of hydrogen transfer from tetralin and its derivatives to various acceptors have been a subject of extensive research. Studies have shown that the rate of hydrogen donation is influenced by factors such as temperature, pressure, and the nature of the hydrogen acceptor. nih.gov

In the context of coal liquefaction, research has demonstrated that at lower temperatures (around 380°C), tetralin primarily acts as a shuttle for active hydrogen. frontiersin.org However, at higher temperatures (around 420°C), it undergoes dehydrogenation to provide active hydrogen, forming naphthalene (B1677914) and other products. nih.govfrontiersin.org The transformation rates of tetralin in the presence of coal are significantly higher than in its absence, indicating the catalytic effect of the coal matrix on the hydrogen transfer process. frontiersin.org

The proposed mechanism for hydrogen transfer from tetralin can be simplified as a two-step process:

Initiation: Thermal cracking of the hydrocarbon feedstock (e.g., coal) to generate radical species (R•).

Hydrogen Donation: this compound donates a hydrogen atom to the radical species, forming a stabilized product (RH) and a 2,6-dimethyltetralinyl radical. The latter can then donate a second hydrogen atom to become 2,6-dimethylnaphthalene.

The kinetics of these reactions are complex and are often modeled using pseudo-first-order kinetics with respect to the concentration of the hydrogen acceptor.

Isotopic labeling is a powerful technique for elucidating the intricate pathways of chemical reactions. The use of deuterated or ¹³C-labeled this compound can provide invaluable insights into the mechanisms of hydrogen transfer reactions. nih.govresearchgate.net By tracing the path of the isotopes from the donor solvent to the reaction products, researchers can identify the specific sites of hydrogen transfer and quantify the extent of various reaction pathways.

For example, using deuterated this compound allows for the determination of the kinetic isotope effect (KIE), where the rate of a reaction involving a C-D bond is compared to that of a C-H bond. beilstein-archives.org A significant KIE would indicate that the cleavage of this bond is a rate-determining step in the reaction mechanism. nih.gov This information is crucial for optimizing reaction conditions and designing more efficient catalysts.

In a typical study, a reaction would be carried out with deuterated this compound, and the products would be analyzed by techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the location and amount of deuterium (B1214612) incorporation. nih.gov This can help distinguish between different proposed mechanisms, such as a concerted versus a stepwise hydrogen transfer.

Similarly, ¹³C labeling of the carbon skeleton of this compound can be used to track the fate of the solvent molecule itself, identifying any isomerization or cracking reactions that may occur under the reaction conditions.

Table 2: Applications of Isotopic Labeling in Hydrogen Transfer Studies

| Isotope | Labeled Compound | Analytical Technique | Information Gained | Reference |

|---|---|---|---|---|

| Deuterium (²H) | Deuterated this compound | MS, NMR | Hydrogen transfer pathways, kinetic isotope effect | nih.govbeilstein-archives.org |

Research into Structure-Property Relationships for Derivative Compounds in Specific Chemical Applications

The chemical structure of this compound can be modified to create a range of derivative compounds with tailored properties for specific applications. Research in this area focuses on establishing clear structure-property relationships, which are essential for the rational design of new catalysts, materials, and biologically active molecules. chemrxiv.orgrsc.org

For instance, the introduction of different functional groups onto the aromatic or aliphatic ring of this compound can significantly alter its electronic and steric properties. These changes can, in turn, influence its performance as a hydrogen-donor solvent, a ligand for a metal catalyst, or a building block for advanced materials.

In the field of catalysis, derivatives of tetralin can be used as ligands to tune the activity and selectivity of transition metal catalysts. The substituents on the tetralin framework can affect the electron density at the metal center and the steric environment around it, thereby influencing the catalytic cycle.

Furthermore, the biological activities of tetralin derivatives have been explored, with some compounds showing potential as therapeutic agents. researchgate.netconsensus.app The specific substitution pattern on the tetralin core is crucial for its interaction with biological targets.

Systematic studies involving the synthesis of a library of this compound derivatives and the evaluation of their properties are key to developing a comprehensive understanding of these structure-property relationships. This knowledge can then be applied to the design of new compounds with enhanced performance in a variety of chemical applications.

Conclusion and Future Directions in 2,6 Dimethyltetraline Research

Summary of Key Academic Contributions and Challenges in 2,6-Dimethyltetraline Synthesis and Application

Research into this compound (2,6-DMT) is intrinsically linked to its role as a key precursor for 2,6-dimethylnaphthalene (B47086) (2,6-DMN). acs.orgacs.org The latter is an important industrial monomer for producing high-performance polymers like poly(ethylene naphthalate) (PEN), which possesses superior mechanical, thermal, and electrical properties compared to conventional polyesters. acs.orgacs.org A significant portion of academic work has therefore focused on developing efficient and selective synthetic routes to 2,6-DMT to overcome the challenges associated with producing pure 2,6-DMN.

A pivotal academic contribution has been the development of a novel, highly regioselective three-step synthesis for 2,6-DMT. acs.orgacs.orgresearchgate.net This process involves:

A Heck reaction between 4-bromotoluene (B49008) and 3-methyl-3-buten-1-ol.

Catalytic reduction of the resulting coupling products.

Acid-catalyzed cyclization of the alcohol intermediate to yield 2,6-DMT.

The primary advantage and key contribution of this method is its high regioselectivity, producing 2,6-DMT as the only isomer. acs.orgacs.org This elegantly circumvents the most significant challenge in the field: the formation of isomeric mixtures. Traditional industrial processes for dimethylnaphthalenes often yield a mixture of up to ten isomers. acs.org The separation of the desired 2,6-DMN from this mixture, especially from the 2,7-DMN isomer with which it shares very similar physical properties, is exceptionally difficult and costly, hindering the wider commercialization of PEN. acs.org

The main challenges that have driven academic research in this area include:

Isomer Separation: Most established synthetic routes produce a mixture of dimethylnaphthalene isomers, necessitating complicated and expensive purification steps like distillation or solvent extraction. acs.org

Low Yields: Many prior synthesis processes suffer from low yields of the specific 2,6-isomer. acs.org

Rearrangement Reactions: The use of certain acid catalysts in cyclization reactions can lead to undesirable rearrangement or migration of methyl groups, further complicating the product mixture. acs.org

The development of a synthesis that yields isomerically pure 2,6-DMT represents a direct and effective solution to these long-standing challenges, providing a more economically viable path to high-purity 2,6-DMN. acs.orgacs.org

Emerging Research Avenues and Methodological Advancements for this compound Studies

Building upon the successful regioselective synthesis of 2,6-DMT, current and future research is focused on optimizing the process and exploring novel methodologies. These advancements aim to enhance efficiency, reduce environmental impact, and further streamline the production of 2,6-DMN.

One of the most significant methodological advancements is the use of solid acid catalysts for the crucial cyclization step. acs.org Research has shown that sulfonic acid resins, such as Amberlyst 15, are highly effective for the intramolecular Friedel-Crafts alkylation that forms the tetralin ring system. acs.org The benefits of using solid acids are manifold:

They minimize the tendency for methyl group migration. acs.org

They are easily separated from the reaction mixture.

They can be reused, making the process more catalytic and sustainable. acs.org

Another key advancement is the application of microwave-assisted synthesis . Automated and focused microwave flash heating has been shown to dramatically reduce reaction times for the cyclization of the alcohol precursor to 2,6-DMT. acs.orgacs.org In one study, microwave heating at 150 °C produced an 85% yield of 2,6-DMT in just 10 minutes, a significant improvement over conventional heating methods that required much longer periods. acs.orgacs.org

Emerging research avenues include:

Process Intensification: Investigating reaction conditions to achieve the direct conversion of the alcohol intermediate to 2,6-DMN in a single step. Higher temperatures during cyclization can favor the formation of 2,6-DMN as the major product, though this presents challenges for catalyst stability. acs.org

Catalyst Development: Continued screening of various Lewis acids and novel solid acid catalysts to further improve yield, selectivity, and reaction conditions for the cyclization step. acs.orgacs.org

Alternative Synthetic Pathways: Exploring highly efficient two-step processes that proceed via a γ-(p-tolyl)-substituted aldehyde intermediate, which can be cyclized and then undergo in-situ oxidation to give 2,6-DMN directly, with no other isomers detected. researchgate.net

Future studies will likely focus on refining these advanced catalytic and heating methods to develop a scalable, cost-effective, and environmentally benign process for the production of 2,6-DMT and its subsequent conversion to the valuable 2,6-DMN monomer.

Q & A

Q. What analytical methods are recommended for quantifying 2,6-Dimethyltetraline in biological matrices?

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are validated for detecting this compound in biological samples (e.g., serum, tissue). Ensure calibration standards are matrix-matched to account for interference, and use internal standards (e.g., deuterated analogs) to improve precision . For trace analysis, consider coupling with mass spectrometry (MS) to enhance sensitivity and specificity.

Q. How can researchers optimize synthesis protocols for this compound while minimizing impurities?

Employ design of experiments (DOE) to test variables like reaction temperature, catalyst loading, and solvent polarity. Monitor intermediates via thin-layer chromatography (TLC) and characterize final products using nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR). Document purity thresholds (e.g., ≥98%) and validate via elemental analysis .